molecular formula C12H17N3O B1271521 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol CAS No. 431071-96-4

2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol

Cat. No.: B1271521
CAS No.: 431071-96-4
M. Wt: 219.28 g/mol
InChI Key: ALQHGOBGSFGCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol is a chemical compound with the molecular formula C12H17N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science .

Scientific Research Applications

2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Biochemical Analysis

Biochemical Properties

2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways . For example, it can interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA and RNA synthesis . Additionally, this compound can bind to proteins, altering their structure and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It can also affect cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites . Additionally, this compound can interact with DNA, causing changes in gene expression . This interaction can lead to the activation or repression of specific genes, depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions . Studies have shown that the compound remains stable at room temperature but can degrade when exposed to light or heat . Long-term exposure to this compound can lead to changes in cellular function, such as altered metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can be toxic and cause adverse effects, such as liver damage and oxidative stress . The threshold for these effects depends on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes involved in the metabolism of nucleotides, amino acids, and lipids . This interaction can affect the levels of various metabolites and alter metabolic flux . Additionally, the compound can influence the activity of cofactors, such as NAD+ and FAD, which are essential for many metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport . Once inside the cell, the compound can bind to transport proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects . For example, in the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol typically involves the condensation of 1-isopropyl-1H-benzimidazole with an appropriate amine and an alcohol. One common method is the reaction of 1-isopropyl-1H-benzimidazole with ethanolamine under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methyl-1H-benzimidazol-2-YL)amino]ethanol
  • 2-[(1-Ethyl-1H-benzimidazol-2-YL)amino]ethanol
  • 2-[(1-Propyl-1H-benzimidazol-2-YL)amino]ethanol

Uniqueness

2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-[(1-propan-2-ylbenzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(2)15-11-6-4-3-5-10(11)14-12(15)13-7-8-16/h3-6,9,16H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQHGOBGSFGCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378275
Record name 2-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

431071-96-4
Record name 2-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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